molecular formula C29H50O2 B2827698 Vitamin E-d9 (all racemic) CAS No. 131230-17-6

Vitamin E-d9 (all racemic)

Cat. No. B2827698
CAS RN: 131230-17-6
M. Wt: 439.772
InChI Key: GVJHHUAWPYXKBD-SUJHKIPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin E-d9 (all racemic) is a variant of Vitamin E. Its chemical name is alpha-Tocopherol acetate-d9 (all racemic). It has several synonyms such as O-acetyl-5-methyl-7,8-bis (trideuteromethyl)tocol, 2,7-dimethyl-5,8-bis (trideuteromethyl)-2- (4,8,12-trimethyltridecyl)chroman-6-yl acetate,2-methyl-5,7,8-tris (methyl-d3)-2- (4,8,12-trimethyltridecyl)c hroman-6-ol . The molecular formula of Vitamin E-d9 (all racemic) is C29H41D9O2 .


Molecular Structure Analysis

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . The molecular weight of Vitamin E-d9 (all racemic) is 439.76 g/mol .


Chemical Reactions Analysis

Vitamin E acts as an antioxidant, protecting cell membranes from oxidative damage . One mechanism of Vitamin E’s antioxidant effect is in the termination of lipid peroxidation . Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable Vitamin E radical .


Physical And Chemical Properties Analysis

Vitamin E is insoluble in water but soluble in alcohol, other organic solvents (such as ether, acetone, and chloroform), and vegetable oils .

Mechanism of Action

Vitamin E is a major free radical scavenging antioxidant in humans and protects biological molecules from detrimental oxidative modifications . It is also a coenzyme for a number of hydroxylation reactions and is required for collagen synthesis .

Safety and Hazards

Research has shown possible risks to taking Vitamin E. Because of those risks, and because Vitamin E supplements have not been shown to offer significant health benefits, it is generally not recommended to take Vitamin E supplements for disease prevention . Vitamin E is possibly unsafe when taken in doses greater than 1000 mg daily .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5D3,6D3,7D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-SUJHKIPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-alpha-Tocopherol-d9

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